molecular formula C11H18N2O3S B7171830 N,N-dimethyl-3-(3-methyl-2-oxopyridin-1-yl)propane-1-sulfonamide

N,N-dimethyl-3-(3-methyl-2-oxopyridin-1-yl)propane-1-sulfonamide

Cat. No.: B7171830
M. Wt: 258.34 g/mol
InChI Key: DYKVEDSYWSZKNS-UHFFFAOYSA-N
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Description

  • Reactants: N,N-dimethylpropane-1-sulfonamide
  • Conditions: Typically involves the use of a strong base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures consistent quality and scalability.

Properties

IUPAC Name

N,N-dimethyl-3-(3-methyl-2-oxopyridin-1-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-10-6-4-7-13(11(10)14)8-5-9-17(15,16)12(2)3/h4,6-7H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKVEDSYWSZKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CCCS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(3-methyl-2-oxopyridin-1-yl)propane-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Preparation of Pyridine Derivative

    • Reactants: 3-methyl-2-oxopyridine
    • Conditions: Catalytic hydrogenation or other suitable methods to introduce the desired functional groups.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(3-methyl-2-oxopyridin-1-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves nucleophilic or electrophilic reagents depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-(3-methyl-2-oxopyridin-1-yl)propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-(3-methyl-2-oxopyridin-1-yl)propane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, altering their activity. The pyridine ring may also participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1,3-propanediamine
  • N,N-dimethylethylenediamine
  • N,N-diethyl-1,3-propanediamine

Uniqueness

N,N-dimethyl-3-(3-methyl-2-oxopyridin-1-yl)propane-1-sulfonamide is unique due to the presence of both the pyridine ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

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